4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole: is a chemical compound with a complex structure that includes a bromomethyl group, a methyl group, and a thiophen-2-yl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring, followed by subsequent functionalization to introduce the bromomethyl, methyl, and thiophen-2-yl groups.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to control the reaction environment and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The compound can be reduced to remove the bromomethyl group or modify other functional groups.
Substitution: : The bromomethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like sodium cyanide (NaCN) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: : 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Reduction: : 4-(methyl)-3-(thiophen-2-yl)-1H-pyrazole
Substitution: : Various derivatives depending on the nucleophile used
Scientific Research Applications
4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-(Bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole: can be compared with other similar compounds, such as:
4-(Bromomethyl)benzoic acid
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole
4-(Bromomethyl)-1H-pyrazole
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c1-12-6-7(5-10)9(11-12)8-3-2-4-13-8/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWZDZJORUGKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CS2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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